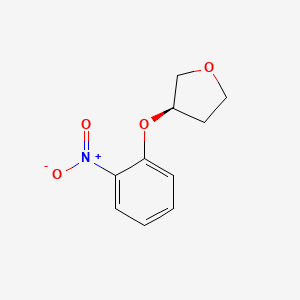

(3R)-3-(2-Nitrophenoxy)oxolane

Description

(3R)-3-(2-Nitrophenoxy)oxolane (IUPAC name: rac-(3R)-3-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}oxolane), commonly known as furyloxyfen, is a synthetic herbicide belonging to the diphenyl ether class. It features an oxolane (tetrahydrofuran) ring substituted with a 2-nitrophenoxy group and a chlorinated trifluoromethylphenoxy moiety at specific positions. The stereochemistry at the 3R position is critical for its biological activity, as it influences molecular interactions with target enzymes in weeds .

Furyloxyfen functions as a protoporphyrinogen oxidase (PPO) inhibitor, disrupting chlorophyll biosynthesis and leading to phototoxic cell membrane damage in plants. Its structural complexity, including the nitro group and halogenated aromatic substituents, enhances its herbicidal potency and selectivity .

Properties

CAS No. |

917909-32-1 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

(3R)-3-(2-nitrophenoxy)oxolane |

InChI |

InChI=1S/C10H11NO4/c12-11(13)9-3-1-2-4-10(9)15-8-5-6-14-7-8/h1-4,8H,5-7H2/t8-/m1/s1 |

InChI Key |

FUAKXCKFRCMAJM-MRVPVSSYSA-N |

Isomeric SMILES |

C1COC[C@@H]1OC2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

C1COCC1OC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(2-Nitrophenoxy)oxolane typically involves the reaction of an oxolane derivative with a nitrophenol compound. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction between ®-glycidol and 2-nitrophenol in the presence of a base such as sodium hydroxide can yield (3R)-3-(2-Nitrophenoxy)oxolane.

Industrial Production Methods

Industrial production of (3R)-3-(2-Nitrophenoxy)oxolane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(2-Nitrophenoxy)oxolane can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The oxolane ring can be opened under acidic or basic conditions.

Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Reagents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: The major product is (3R)-3-(2-Aminophenoxy)oxolane.

Reduction: The major product is a linear alcohol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted oxolane derivatives.

Scientific Research Applications

(3R)-3-(2-Nitrophenoxy)oxolane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-(2-Nitrophenoxy)oxolane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The oxolane ring provides structural stability and can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Findings

Oxolane Core vs. Benzene Backbone: Furyloxyfen’s oxolane ring (tetrahydrofuran) provides conformational rigidity, enhancing binding to PPO enzymes compared to acifluorfen’s flexible benzene-acetic acid structure . The oxolane moiety in marine-derived Alfredensinol A () lacks nitro or halogen substituents, resulting in antimicrobial rather than herbicidal activity .

Substituent Effects: The 2-nitro group in furyloxyfen is essential for electron withdrawal, stabilizing radical intermediates during PPO inhibition. This contrasts with fluoroglycofen, which uses a difluoromethylpyrazole group for similar electronic effects . Chlorinated trifluoromethyl (TFM) groups enhance lipophilicity and membrane penetration, a feature shared with acifluorfen but absent in Alfredensinol A .

Stereochemical Specificity: The 3R configuration in furyloxyfen optimizes spatial alignment with plant PPO enzymes. In contrast, the Empagliflozin intermediate (3R)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane () leverages stereochemistry for sodium-glucose transport inhibition, demonstrating how minor structural changes redirect biological activity .

Biological Activity :

- Furyloxyfen’s herbicidal efficacy surpasses early diphenyl ethers like acifluorfen due to reduced photodegradation (attributed to the oxolane ring’s stability) .

- Substituted oxolanes in antimicrobial compounds () require quaternary ammonium groups for activity, highlighting divergent structure-activity relationships compared to nitro-aromatic herbicides .

Data Table: Physicochemical Properties

| Property | Furyloxyfen | Acifluorfen | Fluoroglycofen | Alfredensinol A |

|---|---|---|---|---|

| Molecular Weight | ~437.7 g/mol | ~461.7 g/mol | ~502.3 g/mol | ~350.4 g/mol* |

| LogP (Lipophilicity) | 4.2 (estimated) | 3.8 | 4.5 | 2.1* |

| Key Functional Groups | 2-nitro, chloro-TFM | Nitro, chloro-TFM, acetic acid | Difluoromethylpyrazole | Exocyclic ethylenyl |

| Application | Herbicide | Herbicide | Herbicide | Antimicrobial |

*Estimated based on structural analogues in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.